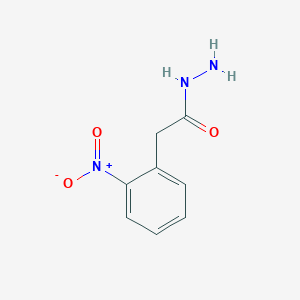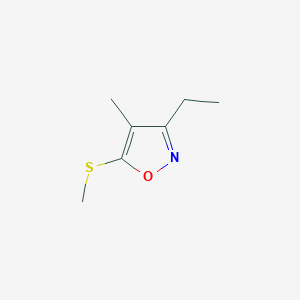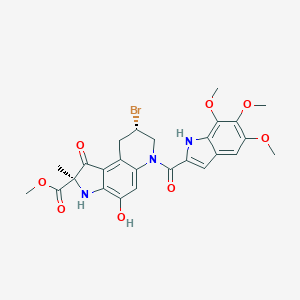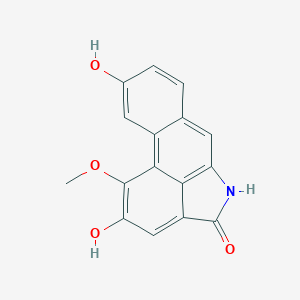
Aristolactam AIIIa
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Aristolactam AIIIa involves the use of carbon chemical shift calculations for structural elucidation . Different levels of theory were employed, and solvent effects were considered in the geometry optimizations and carbon chemical shift calculations .Molecular Structure Analysis
Aristolactam AIIIa’s molecular structure has been analyzed using correlations between calculated and experimental 13C NMR chemical shifts . The literature describes many different structures of aristolactam and aristolochic acid derivatives because all positions on the phenanthrene skeleton may be substituted by hydroxyl and methoxyl groups .Chemical Reactions Analysis
Aristolactam AIIIa was found to be the most potent compound of the series . This result confirms previous studies in which compound 4 strongly inhibited various kinases such as CDK2, CDK4, and Aurora 2 kinase, with IC 50 values of 0.14, 1.42, and 2.14 μM, respectively .Physical And Chemical Properties Analysis
Aristolactam AIIIa has a molecular weight of 281.26 . It is a powder that is stable under recommended storage conditions .Wissenschaftliche Forschungsanwendungen
Inhibitor of Protein Kinases
Aristolactam AIIIa has been identified as a potent inhibitor of protein kinases DYRK1A and CDK1/Cyclin B . These kinases play an important role in the regulation of various cellular processes by phosphorylating serine, threonine, and/or tyrosine residues .
Neurodegenerative Diseases
High levels of DYRK1A, a protein kinase that Aristolactam AIIIa inhibits, are associated with neurodegenerative diseases and are also believed to be involved in the neurobiological abnormalities observed in Down Syndrome . Therefore, Aristolactam AIIIa could potentially be used in the treatment of these conditions.
Cancer Treatment
The cyclin-dependent kinases (CDKs), which Aristolactam AIIIa inhibits, are implicated in viral infections, cancer, and neurodegenerative pathologies . Therefore, Aristolactam AIIIa could potentially be used in the treatment of these conditions.
Inhibitor of Polo-like Kinase 1 (Plk1)
Aristolactam AIIIa has been identified as a new type of Plk1 inhibitors, targeting the Polo Box domain (PBD) . Plk1 is a protein that plays a crucial role in cell division and is often overexpressed in cancer, making it a promising target for cancer therapy .
Nephrotoxicity
Studies of chemical composition showed there were multiple aristolactams that possessed high nephrotoxicity . Aristolactam AIIIa is one of these compounds . This property could be of interest in the study of kidney diseases or in the development of drugs that target the kidneys.
Plant Extracts
Aristolactam AIIIa was found in the plant extracts from New Caledonia and French Guyana during a systematic in vitro evaluation of 2,500 plant extracts . This indicates that Aristolactam AIIIa could potentially be used in the development of new plant-based medicines or treatments.
Wirkmechanismus
Target of Action
Aristolactam AIIIa is a natural product that has been identified as a potent inhibitor of the protein kinase Polo-like kinase 1 (Plk1) . Plk1 plays crucial roles in various aspects of mitotic progression and is considered a promising target for anti-cancer drugs . Aristolactam AIIIa targets the Polo Box domain (PBD) of Plk1 , a tactic that has proven efficient for exploring Plk1 inhibitors . Additionally, Aristolactam AIIIa is also a DYRK1A inhibitor .
Mode of Action
Aristolactam AIIIa interacts with its targets, the Polo Box domain (PBD) and the catalytic domain of Plk1 (CD), enhancing the CD/PBD interaction . This interaction inhibits the function of Plk1, thereby affecting the progression of mitosis .
Biochemical Pathways
The inhibition of Plk1 by Aristolactam AIIIa affects numerous aspects of mitotic progression, including the activation of the cdc2/cyclinB complex, centrosome maturation, bipolar spindle formation, and sister chromatid separation . The inhibition of these processes disrupts the normal cell cycle, particularly affecting the G2/M phase .
Result of Action
Aristolactam AIIIa has been shown to potently inhibit cancer cell proliferation . It can block the proliferations of HeLa, A549, HGC, and the HCT-8/V cells (clinical Navelbine-resistant cancer cell), induce mitotic arrest of HeLa cells at the G2/M phase with spindle abnormalities, and promote apoptosis in HeLa cells .
Safety and Hazards
Aristolactam AIIIa should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It should be used only in well-ventilated areas, and all sources of ignition should be removed .
Zukünftige Richtungen
Aristolactam AIIIa has been identified as a promising lead compound for further developing anti-tumor drugs . Its potential anti-tumor mechanism is expected to shed light on future research . It has been found to strongly inhibit the activity of protein kinases DYRK1A and CDK1/Cyclin B , suggesting its potential use in the treatment of diseases related to these kinases.
Eigenschaften
IUPAC Name |
4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-21-15-12(19)6-10-13-11(17-16(10)20)4-7-2-3-8(18)5-9(7)14(13)15/h2-6,18-19H,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXGXKFPTAJYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C(C=C4C=CC(=CC4=C31)O)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aristolactam AIIIa | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



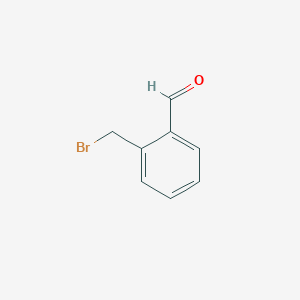
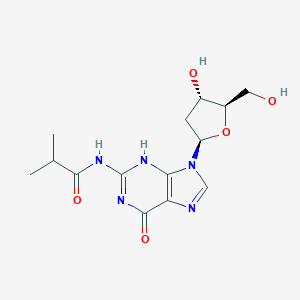
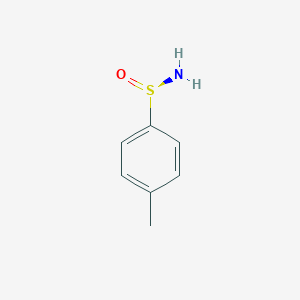

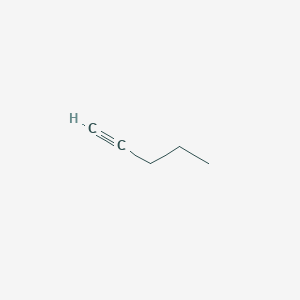
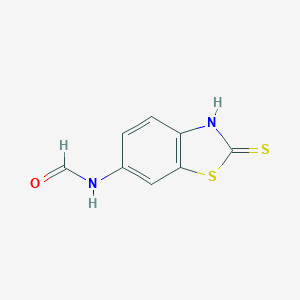

![N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid](/img/structure/B49026.png)
![1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane](/img/structure/B49031.png)
